4-bromo-N-cyclohexylnaphthalene-1-carboxamide
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Overview
Description
4-Bromo-N-cyclohexylnaphthalene-1-carboxamide is an organic compound with the molecular formula C17H18BrNO and a molecular weight of 332.24 g/mol . It is a derivative of naphthalene, substituted with a bromine atom and a cyclohexyl group. This compound is primarily used in research and development within the fields of organic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide typically involves the bromination of naphthalene followed by the introduction of a cyclohexyl group through amide formation. The general synthetic route can be summarized as follows:
Bromination: Naphthalene is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 4-bromonaphthalene.
Amide Formation: 4-bromonaphthalene is then reacted with cyclohexylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-Bromo-N-cyclohexylnaphthalene-1-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium thiolate (KSR) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide would yield 4-methoxy-N-cyclohexylnaphthalene-1-carboxamide.
Scientific Research Applications
4-Bromo-N-cyclohexylnaphthalene-1-carboxamide has several applications in scientific research:
Organic Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It may be used in the study of biological systems to understand the interactions of brominated aromatic compounds with biological molecules.
Mechanism of Action
The mechanism of action of 4-bromo-N-cyclohexylnaphthalene-1-carboxamide is not well-documented. as an organic compound, it likely interacts with molecular targets through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. These interactions can influence the compound’s behavior in chemical and biological systems .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-phenyl-naphthalene-1-carboxamide: Similar structure but with a phenyl group instead of a cyclohexyl group.
4-Bromo-N-methyl-naphthalene-1-carboxamide: Similar structure but with a methyl group instead of a cyclohexyl group.
Uniqueness
4-Bromo-N-cyclohexylnaphthalene-1-carboxamide is unique due to the presence of the cyclohexyl group, which can impart different steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts .
Properties
IUPAC Name |
4-bromo-N-cyclohexylnaphthalene-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c18-16-11-10-15(13-8-4-5-9-14(13)16)17(20)19-12-6-2-1-3-7-12/h4-5,8-12H,1-3,6-7H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIUZKTPSXVELHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=CC=C(C3=CC=CC=C32)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10742964 |
Source
|
Record name | 4-Bromo-N-cyclohexylnaphthalene-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10742964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1373233-42-1, 87700-83-2 |
Source
|
Record name | 1-Naphthalenecarboxamide, 4-bromo-N-cyclohexyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1373233-42-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-N-cyclohexylnaphthalene-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10742964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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